Pramipexole impurity 7-d10

LC-MS/MS Isotope Dilution Impurity Quantification

Pramipexole Impurity 7-d10 is the only deuterated internal standard that matches the exact dimeric structure, extraction recovery, and ionization efficiency of Pramipexole Impurity 7. Its +10 Da mass shift resolves the co‑elution and spectral overlap failures of non‑deuterated and monomeric API analogs, enabling accurate isotope‑dilution LC‑MS/MS quantification at 0.25‑0.55 μg/mL to meet ICH Q3B requirements for ANDA submissions.

Molecular Formula C21H34N6S2
Molecular Weight 444.7 g/mol
Cat. No. B12422729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePramipexole impurity 7-d10
Molecular FormulaC21H34N6S2
Molecular Weight444.7 g/mol
Structural Identifiers
SMILESCCCNC1CCC2=C(C1)SC(=N2)NCNC3=NC4=C(S3)CC(CC4)NCCC
InChIInChI=1S/C21H34N6S2/c1-3-9-22-14-5-7-16-18(11-14)28-20(26-16)24-13-25-21-27-17-8-6-15(23-10-4-2)12-19(17)29-21/h14-15,22-23H,3-13H2,1-2H3,(H,24,26)(H,25,27)/t14-,15+/i1D3,2D3,9D2,10D2
InChIKeyZXEGRZDIKDEZJB-XDFSUQRTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pramipexole Impurity 7-d10: Deuterated Dimeric Impurity Reference Standard for Precision Pharmaceutical Analysis


Pramipexole impurity 7-d10 is a deuterium-labeled analog of Pramipexole impurity 7 , with molecular formula C21H24D10N6S2 and molecular weight 444.7 g/mol [1]. The compound is structurally a dimeric impurity, consisting of two pramipexole-derived tetrahydrobenzothiazole units linked by a methylene bridge [2]. Ten deuterium atoms replace hydrogen atoms at the propyl side chains . It serves as a stable isotope-labeled internal standard for quantitative LC-MS/MS analysis of impurity 7 in pramipexole drug substances and formulations.

Why Non-Deuterated Impurity 7 or API-Labeled Internal Standards Cannot Replace Pramipexole Impurity 7-d10 in Validated Analytical Methods


Analytical methods for impurity quantification face two critical substitution failures. First, non-deuterated impurity 7 cannot serve as an internal standard in LC-MS workflows due to co-elution and spectral overlap with the target analyte, precluding mass-selective detection . Second, deuterated pramipexole API analogs (e.g., d3-pramipexole, d7-pramipexole) differ fundamentally in structure (monomeric API versus dimeric impurity) and chromatographic behavior from impurity 7, violating the core internal standard principle of identical extraction recovery and ionization efficiency [1]. Impurity 7 is a dimeric species (C21H34N6S2, 434.67 g/mol) formed via methylene-bridged coupling of two pramipexole units, and its retention behavior differs from monomeric pramipexole or non-dimeric impurities such as BI-II 751 xx and BI-I 786 BS [2][3].

Pramipexole Impurity 7-d10: Quantitative Comparative Evidence for Scientific Selection


Mass Spectrometric Selectivity: +10 Da Mass Shift Enables Baseline-Resolved Quantification Versus Non-Deuterated Impurity 7

Pramipexole impurity 7-d10 incorporates ten deuterium atoms at the propyl side chains, producing a molecular weight of 444.7 g/mol compared to 434.7 g/mol for non-deuterated impurity 7—a +10 Da mass shift [1]. This mass difference enables complete chromatographic co-elution with the target analyte while maintaining distinct MS/MS detection channels, a critical requirement for isotope dilution LC-MS/MS. In contrast, d3-pramipexole internal standards (used for API quantification in validated mouse plasma LC-MS/MS assays) exhibit a mass shift of only +3 Da, which is inadequate for impurity 7 analysis due to structural and chromatographic mismatch [2]. The +10 Da shift provides superior spectral separation from natural isotopic abundance signals, reducing cross-talk interference in multiple reaction monitoring (MRM) transitions .

LC-MS/MS Isotope Dilution Impurity Quantification Stable Isotope Labeling

Structural Identity: Dimeric Framework Differentiates Impurity 7-d10 from Monomeric API-Derived Deuterated Internal Standards

Pramipexole impurity 7 is a dimeric species with molecular formula C21H34N6S2 (434.67 g/mol), consisting of two tetrahydrobenzothiazole units linked by a methylene bridge, as established by IUPAC nomenclature and structural characterization [1]. This dimeric architecture is fundamentally distinct from monomeric pramipexole (C10H17N3S, 211.3 g/mol) and monomeric process-related impurities such as BI-II 751 xx and BI-I 786 BS that are chromatographically resolved in validated HPLC methods [2]. Deuterated API internal standards (e.g., d3-pramipexole, d7-pramipexole) share the monomeric structure of pramipexole and therefore exhibit different extraction recovery, chromatographic retention, and ionization efficiency compared to the dimeric impurity 7 target [3].

Impurity Profiling Dimeric Impurity Process-Related Substances Structural Elucidation

Regulatory-Relevant Identity: Impurity 7-d10 Serves as Deuterated Analog of Actual Degradation Product Detected in Stability Studies

Non-deuterated impurity 7 corresponds to a dimeric degradation product that has been detected and isolated during stability studies of pramipexole extended-release tablets, with a reported relative retention time (RRT) of 0.88 using USP monograph HPLC-UV conditions [1]. This impurity arises via drug-excipient interaction mechanisms and has been structurally characterized by high-resolution mass spectrometry and NMR [1]. In contrast, commonly available deuterated pramipexole internal standards (d3, d5, d7) are labeled versions of the parent API and lack structural correspondence to this specific impurity, rendering them unsuitable for regulatory impurity method development and validation per ICH Q3A/Q3B requirements [2]. Impurity 7-d10 provides the deuterated counterpart needed for accurate quantification in stability-indicating methods.

Stability-Indicating Methods Degradation Impurity ICH Q3A/Q3B Pharmaceutical Quality Control

Purity Specification: ≥98% Chromatographic Purity Enables Reliable Calibration for Trace-Level Impurity Quantification

Commercially supplied Pramipexole impurity 7-d10 is specified at ≥98% purity as determined by HPLC analysis, with full characterization data including molecular weight confirmation of 444.73 g/mol and deuterated structural verification . This high purity specification is essential for accurate preparation of calibration standards and quality control samples in validated analytical methods. The established limits of quantification (LOQ) for pramipexole impurities in validated HPLC methods range from 0.25-0.55 μg/mL, with method validation demonstrating acceptable accuracy, precision, and linearity parameters [1][2]. Use of a high-purity internal standard ensures that the reference material does not introduce systematic error into LOQ determinations or calibration curve construction, whereas lower-purity alternatives would require purity correction factors that add uncertainty to trace-level measurements.

Reference Standard Purity Calibration Accuracy LOQ Determination Method Validation

Validated Application Scenarios for Pramipexole Impurity 7-d10 in Pharmaceutical Development and Quality Control


Stability-Indicating Method Development and Validation for ANDA Submissions

Pramipexole impurity 7-d10 serves as the deuterated internal standard in LC-MS/MS methods for quantifying impurity 7 (RRT 0.88 dimeric impurity) during forced degradation and accelerated stability studies of pramipexole drug products [1]. The +10 Da mass shift enables precise isotope dilution quantification, fulfilling ICH Q3B requirements for identification and quantification of degradation products exceeding identification thresholds. This application is directly relevant to ANDA submissions where comprehensive impurity profiling and stability-indicating method validation are required.

QC Release Testing and Batch-to-Batch Impurity Monitoring

In pharmaceutical QC laboratories, impurity 7-d10 is employed as an internal standard for routine monitoring of impurity 7 levels in pramipexole API and finished dosage forms. The high purity specification (≥98%) ensures reliable calibration across multiple analytical runs, while the deuterated label enables correction for sample preparation variability and matrix effects that would otherwise compromise accuracy at the low quantification limits (0.25-0.55 μg/mL) established in validated methods [2].

Drug-Excipient Interaction Studies and Degradation Pathway Elucidation

Impurity 7-d10 supports mechanistic investigations into drug-excipient interactions that generate dimeric impurities during formulation development. As impurity 7 has been identified as a drug-excipient interaction degradation product formed during stability studies of extended-release tablets, the deuterated analog enables accurate quantification of this specific degradation pathway under varying formulation conditions [1]. This facilitates rational excipient selection and formulation optimization to minimize impurity formation.

Process-Related Impurity Control in API Manufacturing

During pramipexole API synthesis, dimeric impurities including impurity 7 can form as process-related byproducts [3]. Impurity 7-d10 serves as an internal standard for in-process control methods that monitor dimeric impurity levels across synthetic steps, enabling process optimization to maintain impurity levels within acceptance criteria prior to final API release. This application supports quality-by-design (QbD) approaches to API manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pramipexole impurity 7-d10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.